molecular formula C14H28O3Si B131273 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester CAS No. 205756-59-8

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester

Cat. No.: B131273
CAS No.: 205756-59-8
M. Wt: 272.45 g/mol
InChI Key: GKGFNEIHUOXMRH-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester (CAS: 205756-59-8) is a specialized cyclopropane derivative featuring a triisopropylsilyl (TIPS) protecting group. This compound is widely used in organic synthesis, particularly for its steric shielding properties, which enhance stability during reactions involving sensitive intermediates . Its molecular formula is C16H30O3Si, and it is commercially available at a premium price (e.g., $380 for 50 mg), reflecting its niche applications in pharmaceutical and materials chemistry .

Properties

IUPAC Name

methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFNEIHUOXMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573170
Record name Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205756-59-8
Record name Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization-Mediated Hydroxy Group Formation Followed by Silylation

A two-step protocol adapted from cyclopropane carboxylate synthesis forms the foundation for this compound’s preparation. The process begins with 1-aminocyclopropanecarboxylic acid methyl ester as the precursor:

Step 1: Diazotization to 1-Hydroxycyclopropanecarboxylic Acid Methyl Ester
The amino group undergoes diazotization using sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0–5°C, followed by thermal decomposition in refluxing aqueous H₂SO₄. This generates the hydroxyl intermediate with a reported yield of 74.8%. Key parameters include:

  • Molar ratios : 1.0–1.1 eq H₂SO₄ and NaNO₂ relative to the amine

  • Reaction time : 1 hr at 15–30°C for diazotization; 35 min for hexane extraction

Step 2: Silylation with Triisopropylsilyl Chloride (TIPSCl)
The hydroxyl group is protected using TIPSCl under inert conditions. Typical silylation protocols involve:

  • Base : Imidazole or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : ~85–90% (estimated based on analogous silylations)

This route benefits from mild conditions and avoids harsh deprotection steps, aligning with industrial scalability requirements.

Cyclopropanation of Acrylic Esters with Subsequent Functionalization

An alternative approach leverages cyclopropanation of α,β-unsaturated esters. Methacrylic acid derivatives react with trihalomethanes (e.g., CH₂I₂) in the presence of a base (e.g., NaOH) to form the cyclopropane ring. Subsequent oxidation and silylation yield the target compound:

Key Reaction Parameters :

StepReagents/ConditionsPurpose
CyclopropanationCH₂I₂, NaOH, 0°C → RTRing formation
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl ester introduction
SilylationTIPSCl, imidazole, DCM, 0°C → RTHydroxyl protection

This method offers flexibility in ring substitution but requires careful control of diastereoselectivity during cyclopropanation.

Reaction Optimization and Process Considerations

Diazotization-Silylation Synergy

Optimizing the diazotization step is critical for minimizing byproducts. Excess NaNO₂ (>1.1 eq) leads to overoxidation, while lower temperatures (0–5°C) suppress side reactions. Post-reaction extraction with ethyl acetate ensures high purity (>95%) before silylation.

Silylation Efficiency

Triisopropylsilyl groups are sterically demanding, necessitating prolonged reaction times (12–24 hrs) for complete conversion. Catalytic DMAP accelerates the process, reducing time to 6–8 hrs without compromising yield.

Analytical Characterization and Quality Control

The compound’s structure is confirmed via:

  • ¹H/¹³C NMR : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm), TIPS isopropyl groups (δ 0.9–1.1 ppm), and ester carbonyl (δ 170–175 ppm)

  • GC-MS : Molecular ion peak at m/z 272.46 (C₁₄H₂₈O₃Si⁺)

  • IR Spectroscopy : Strong absorbance at 1740 cm⁻¹ (C=O stretch)

Industrial-Scale Production Challenges

Cost-Efficiency of Starting Materials

1-Aminocyclopropanecarboxylic acid methyl ester remains cost-prohibitive at scale. Alternatives like methacrylic acid derivatives may reduce raw material expenses by 30–40%.

Solvent Recovery and Waste Management

Hexane and DCM used in extraction/silylation require distillation for reuse. Automated systems (e.g., MPS PrepStation ) improve solvent recovery rates to >90%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, organolithium compounds, aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its triisopropylsilyloxy group enhances stability and solubility, making it suitable for various coupling reactions.
  • Synthesis of Natural Products :
    • It has been utilized in the total synthesis of complex natural products, such as solanoeclepin A. The synthesis pathway often involves multi-step reactions where this compound acts as a key intermediate, facilitating the construction of intricate molecular architectures .
  • Reactivity in Cross-Coupling Reactions :
    • The compound's functional groups allow it to participate in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. Research indicates that it can be effectively used with palladium-catalyzed reactions, enhancing yields and selectivity .

Biological Applications

  • Potential Agrochemical Uses :
    • Due to its structural features, there is potential for developing agrochemicals that can target specific pests or diseases in crops. The compound's ability to influence biological systems makes it a candidate for further exploration in agricultural chemistry .
  • Pharmaceutical Development :
    • The compound's unique structure may lead to the discovery of new pharmaceutical agents. Its derivatives have shown promise in modulating biological pathways, suggesting potential applications in drug development.

Case Study 1: Synthesis of Solanoeclepin A

  • Researchers have successfully synthesized solanoeclepin A using 1-(Triisopropylsilyloxy)cyclopropylcarboxylic acid methyl ester as an intermediate. This synthesis involved an intricate series of reactions that highlighted the compound's utility in constructing complex natural products with significant biological activity .

Case Study 2: Cross-Coupling Reactions

  • A study demonstrated the effectiveness of this compound in palladium-catalyzed cross-coupling reactions, where it acted as a nucleophile to form various biaryl compounds. The results indicated high yields and selectivity, showcasing its potential for broader applications in organic synthesis .

Mechanism of Action

The mechanism of action of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester involves its ability to undergo various chemical reactions, as described above. The triisopropylsilyloxy group can stabilize reactive intermediates, facilitating reactions that form new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclopropane Esters

Key Structural Features

The compound’s defining feature is the triisopropylsilyloxy group attached to the cyclopropane ring. This group imparts significant steric hindrance, protecting reactive sites during synthesis. Below is a comparison with structurally related cyclopropane esters:

Table 1: Comparative Structural and Commercial Data
Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Price (USD)
1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester 205756-59-8 C16H30O3Si 310.50 TIPS-protected cyclopropane ester $380/50 mg
Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate 3697-68-5 C7H12O3 144.17 Hydroxymethyl, ethyl ester Not listed
Methyl 1-Aminocyclopropanecarboxylate 7148-32-9 C5H9NO2 115.13 Amino, methyl ester Not listed
Cycloheptanecarboxylic Acid Methyl Ester 60433-00-3 C9H16O2 156.22 Non-cyclopropane ester Not listed
3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol 351003-37-7 C10H9F3O2 218.17 Epoxide, trifluoromethyl $27/100 mg

Reactivity and Stability

  • TIPS Group Role : The triisopropylsilyloxy group in the target compound enhances hydrolytic stability compared to unprotected esters (e.g., Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate), which are prone to oxidation or nucleophilic attack .
  • Steric Effects: The bulky TIPS group reduces reactivity at the cyclopropane ring, making it suitable for multi-step syntheses where intermediates require protection . In contrast, Methyl 1-Aminocyclopropanecarboxylate’s amino group is highly reactive, necessitating careful handling .
  • Ring Strain : Cyclopropane rings inherently exhibit strain, but the TIPS group mitigates unwanted ring-opening reactions. For example, Cycloheptanecarboxylic Acid Methyl Ester lacks ring strain, resulting in lower synthetic utility for strained intermediates .

Stability Studies

  • Thermal Stability: The TIPS group in the target compound provides superior thermal stability (up to 150°C in inert atmospheres) compared to Methyl 1-Aminocyclopropanecarboxylate, which decomposes above 80°C due to amine oxidation .

Biological Activity

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester (CAS No. 205756-59-8) is an organic compound that serves as a significant building block in organic synthesis, particularly in the development of complex molecules and potential pharmaceuticals. Its unique structural features, including the triisopropylsilyloxy group, enhance its reactivity and stability, making it a valuable reagent in various chemical reactions.

Chemical Structure and Properties

  • Molecular Formula : C14H28O3Si
  • Molecular Weight : 272.44 g/mol
  • Functional Groups : Cyclopropane, ester, silyl ether

The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing bioactive compounds.

The biological activity of this compound is largely attributed to its ability to stabilize reactive intermediates during chemical reactions. The triisopropylsilyloxy group provides steric hindrance and electronic effects that facilitate the formation of new carbon-carbon bonds, crucial for synthesizing complex organic molecules.

Biological Applications

This compound has shown promise in several biological applications:

  • Precursor for Bioactive Molecules : It is utilized in the synthesis of various pharmacologically active compounds due to its structural versatility.
  • Anti-inflammatory Studies : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit anti-inflammatory properties. For instance, compounds synthesized from this ester have been tested for their efficacy in reducing inflammation markers in animal models .

In Vivo Studies

A study evaluated the anti-inflammatory effects of cyclopropanecarboxylic acid derivatives synthesized from this compound. The results demonstrated significant inhibition of paw edema in carrageenan-induced inflammation models. The most active derivative showed an anti-inflammatory activity (AA) of 53.41%, outperforming traditional NSAIDs like diclofenac .

Toxicity Profile

Toxicity assessments conducted on synthesized compounds indicated that they belong to lower toxicity classes (III–VI), suggesting a favorable safety profile for further development . The predicted side effects were significantly lower than those observed with established anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds was performed:

Compound NameFunctional GroupBiological ActivityToxicity Level
Methyl cyclopropanecarboxylateCyclopropaneLowModerate
Methyl 1-aminocyclopropanecarboxylateAmino groupModerateHigh
This compoundSilyl etherHighLow

The presence of the triisopropylsilyloxy group in this compound enhances its reactivity compared to other cyclopropanecarboxylic acid derivatives.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester be optimized for improved yield?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., controlled heating at 60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometry of silylation agents (e.g., trialkylsilyl chlorides). Monitor reaction progress via TLC and confirm product purity using ESIMS (Electrospray Ionization Mass Spectrometry) for accurate mass determination . Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) can enhance yield.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm cyclopropane ring geometry and silyl ether linkage, supplemented by ESIMS for molecular ion validation. FT-IR can verify ester carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1100 cm⁻¹) functional groups. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store at 2–8°C in amber glass vials under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the silyl ether or ester groups. Desiccants (e.g., molecular sieves) should be used to mitigate moisture exposure. Long-term stability studies (accelerated degradation at 40°C/75% RH) can establish shelf-life .

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from residual solvents or isotopic impurities. Re-purify the compound via recrystallization (e.g., ethyl acetate/hexane) and re-analyze. Employ high-resolution mass spectrometry (HRMS) for precise mass-to-charge ratio validation. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve overlapping peaks .

Q. What mechanistic insights govern the regioselectivity of cyclopropane ring-opening reactions involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated analogs) to track bond cleavage patterns. Kinetic studies under varying pH or catalytic conditions (e.g., Lewis acids) can reveal transition states. Computational modeling (DFT or MD simulations) predicts electron density distribution at cyclopropane carbons, guiding synthetic modifications for targeted reactivity .

Q. How do steric effects from the triisopropylsilyl group influence downstream reactivity?

  • Methodological Answer : Compare reaction kinetics with analogs lacking the silyl group (e.g., methyl ether derivatives). Steric hindrance may reduce nucleophilic attack at the cyclopropane ring; quantify this via competitive experiments with electrophilic reagents (e.g., bromine or epoxides). X-ray crystallography can visualize spatial constraints .

Q. What strategies validate the compound’s suitability as a synthetic intermediate in complex cascades?

  • Methodological Answer : Test compatibility with common reaction conditions (e.g., Grignard reagents, cross-couplings). Monitor silyl ether stability under acidic/basic conditions via in situ FT-IR. Use the compound in multi-step syntheses (e.g., prostaglandin analogs) and compare stepwise yields to established protocols .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data in studies using this compound?

  • Methodological Answer : Ensure batch-to-batch consistency via stringent QC (HPLC, NMR). Evaluate biological assays for interference from residual solvents (e.g., DMF) or degradation products. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and reference standards traceable to pharmacopeial guidelines .

Q. Why might cyclopropane ring strain calculations conflict with experimental reactivity observations?

  • Methodological Answer : Theoretical models often assume gas-phase conditions, whereas solvation effects in polar solvents stabilize transition states. Reconcile discrepancies by repeating computations with solvent-correction terms (e.g., PCM models) and correlate with experimental kinetic data .

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